Methyl 2,5,5-trimethylhept-4-enoate
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Overview
Description
Methyl 2,5,5-trimethylhept-4-enoate is an organic compound with the chemical formula C12H22O2. It is a colorless liquid known for its aromatic fragrance. This compound is primarily used as a fragrance ingredient .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,5,5-trimethylhept-4-enoate can be synthesized through the esterification of 2,5,5-trimethylhept-4-enol with methanoic acid ester. The reaction typically involves the use of an acid catalyst and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5,5-trimethylhept-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Methyl 2,5,5-trimethylhept-4-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as a fragrance ingredient in perfumes and cosmetics.
Mechanism of Action
The mechanism of action of methyl 2,5,5-trimethylhept-4-enoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 2,5,5-trimethylhexanoate
- Methyl 2,5,5-trimethylpentanoate
- Methyl 2,5,5-trimethylbutanoate
Comparison: Methyl 2,5,5-trimethylhept-4-enoate is unique due to its specific structure, which imparts distinct aromatic properties. Compared to its analogs, it has a longer carbon chain and an unsaturated bond, contributing to its unique fragrance profile and reactivity .
Properties
CAS No. |
68891-90-7 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
methyl (E)-2,2,5-trimethylhept-4-enoate |
InChI |
InChI=1S/C11H20O2/c1-6-9(2)7-8-11(3,4)10(12)13-5/h7H,6,8H2,1-5H3/b9-7+ |
InChI Key |
KKMHPBMLAANVOR-VQHVLOKHSA-N |
Isomeric SMILES |
CC/C(=C/CC(C)(C)C(=O)OC)/C |
Canonical SMILES |
CCC(=CCC(C)(C)C(=O)OC)C |
Origin of Product |
United States |
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